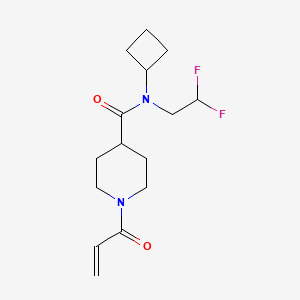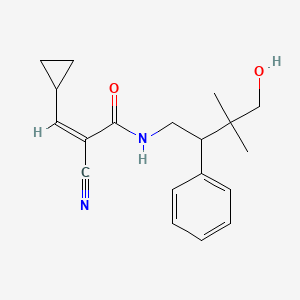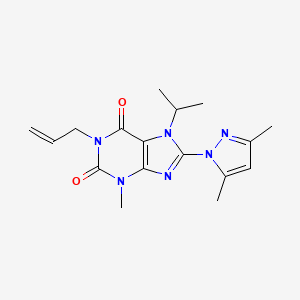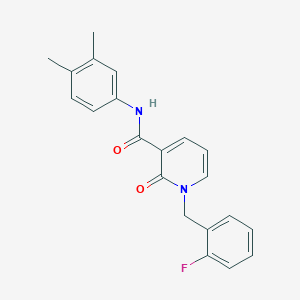
N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is the primary inhibitory neurotransmitter in the central nervous system, and GABA-AT is responsible for breaking down GABA. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on neurotransmission and behavior.
Wirkmechanismus
As mentioned, N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide works by inhibiting GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter, meaning it reduces the activity of neurons. By increasing GABA levels, N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide can have a variety of effects on neurotransmission and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide are complex and not fully understood. However, some studies have suggested that it may increase the activity of certain GABA receptors, leading to increased inhibition of neurons. Additionally, N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to increase the levels of certain neurochemicals, such as dopamine and serotonin, which can have a variety of effects on behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide for lab experiments is its high selectivity for GABA-AT. This means that it can be used to specifically target the GABAergic system without affecting other neurotransmitter systems. Additionally, N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to be well-tolerated in animal studies, with few side effects reported.
However, one limitation of N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide is its relatively short half-life, meaning that it is quickly metabolized and eliminated from the body. This can make it difficult to achieve sustained effects in animal studies, and may limit its potential therapeutic uses.
Zukünftige Richtungen
There are a variety of potential future directions for research on N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is its potential as a treatment for addiction, particularly for cocaine addiction. Additionally, further studies could investigate its potential therapeutic uses for epilepsy, anxiety, and other conditions. Finally, researchers could explore the mechanisms underlying N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide's effects on neurotransmission and behavior, in order to better understand its potential uses and limitations.
Synthesemethoden
N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the use of various reagents and solvents, including tert-butyl lithium, diethyl ether, and acetic anhydride. The final product is a white crystalline solid with a melting point of approximately 140-142°C.
Wissenschaftliche Forschungsanwendungen
N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been the subject of numerous scientific studies, primarily focused on its potential therapeutic uses. It has been shown to be effective in animal models of epilepsy, anxiety, and addiction, among other conditions. Additionally, N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been investigated as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine seeking behavior in rats.
Eigenschaften
IUPAC Name |
N-cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O2/c1-2-14(20)18-8-6-11(7-9-18)15(21)19(10-13(16)17)12-4-3-5-12/h2,11-13H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMZDAQCYQHHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N(CC(F)F)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4S)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2529204.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2529208.png)
![Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate](/img/structure/B2529212.png)
![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2529213.png)

![1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea](/img/structure/B2529217.png)

![2-ethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2529219.png)


![N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2529223.png)
![Ethyl 4-[2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2529224.png)